molecular formula C28H18 B089332 heptacyclo[14.6.6.02,15.04,13.06,11.017,22.023,28]octacosa-2,4,6,8,10,12,14,17,19,21,23,25,27-tridecaene CAS No. 13929-87-8

heptacyclo[14.6.6.02,15.04,13.06,11.017,22.023,28]octacosa-2,4,6,8,10,12,14,17,19,21,23,25,27-tridecaene

Cat. No.: B089332
CAS No.: 13929-87-8
M. Wt: 354.4 g/mol
InChI Key: KQDVXKOVVCYSNG-UHFFFAOYSA-N
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Description

heptacyclo[14.6.6.02,15.04,13.06,11.017,22.023,28]octacosa-2,4,6,8,10,12,14,17,19,21,23,25,27-tridecaene is a derivative of triptycene, a rigid, propeller-shaped molecule composed of three benzene rings fused to a central bicyclic core. This compound is known for its unique three-dimensional structure, which imparts distinct physical and chemical properties. The structural rigidity and symmetry of this compound make it an interesting subject for research in various fields, including materials science, supramolecular chemistry, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of heptacyclo[14.6.6.02,15.04,13.06,11.017,22.023,28]octacosa-2,4,6,8,10,12,14,17,19,21,23,25,27-tridecaene typically involves multi-step organic reactions. One common method starts with the Diels-Alder reaction between anthracene and benzoquinone, followed by further functionalization to introduce the naphthalene moiety. Another approach involves the cycloaddition of benzyne intermediates with anthracene derivatives .

Industrial Production Methods

Industrial production of this compound is less common due to the complexity and cost of the synthetic routes. advancements in synthetic methodologies, such as regioselective synthesis and the use of efficient catalysts, have made it possible to produce this compound on a larger scale .

Chemical Reactions Analysis

Types of Reactions

heptacyclo[14.6.6.02,15.04,13.06,11.017,22.023,28]octacosa-2,4,6,8,10,12,14,17,19,21,23,25,27-tridecaene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinone derivatives, hydroquinone derivatives, and various substituted aromatic compounds .

Scientific Research Applications

heptacyclo[14.6.6.02,15.04,13.06,11.017,22.023,28]octacosa-2,4,6,8,10,12,14,17,19,21,23,25,27-tridecaene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of heptacyclo[14.6.6.02,15.04,13.06,11.017,22.023,28]octacosa-2,4,6,8,10,12,14,17,19,21,23,25,27-tridecaene is largely dependent on its structural features. The rigid, three-dimensional framework allows for precise spatial orientation of functional groups, which can interact with specific molecular targets. This interaction can influence various biochemical pathways and molecular recognition processes. The compound’s ability to form stable complexes with other molecules is a key aspect of its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

heptacyclo[14.6.6.02,15.04,13.06,11.017,22.023,28]octacosa-2,4,6,8,10,12,14,17,19,21,23,25,27-tridecaene stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. This makes it particularly useful in applications requiring precise molecular recognition and interaction .

Properties

CAS No.

13929-87-8

Molecular Formula

C28H18

Molecular Weight

354.4 g/mol

IUPAC Name

heptacyclo[14.6.6.02,15.04,13.06,11.017,22.023,28]octacosa-2,4,6,8,10,12,14,17,19,21,23,25,27-tridecaene

InChI

InChI=1S/C28H18/c1-2-8-18-14-20-16-26-25(15-19(20)13-17(18)7-1)27-21-9-3-5-11-23(21)28(26)24-12-6-4-10-22(24)27/h1-16,27-28H

InChI Key

KQDVXKOVVCYSNG-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C3C=C4C5C6=CC=CC=C6C(C4=CC3=CC2=C1)C7=CC=CC=C57

Canonical SMILES

C1=CC=C2C=C3C=C4C5C6=CC=CC=C6C(C4=CC3=CC2=C1)C7=CC=CC=C57

Origin of Product

United States

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